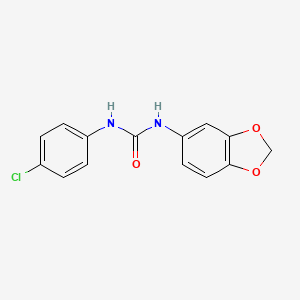![molecular formula C16H27NO B4287338 (2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol](/img/structure/B4287338.png)
(2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol
Übersicht
Beschreibung
(2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol is a compound that belongs to the class of beta-adrenergic receptor agonists. It is used in scientific research to study the biochemical and physiological effects of beta-adrenergic receptor activation.
Wissenschaftliche Forschungsanwendungen
(2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol is used in scientific research to study the biochemical and physiological effects of beta-adrenergic receptor activation. It is a selective beta-2 adrenergic receptor agonist, which means it binds specifically to beta-2 adrenergic receptors and activates them. The activation of beta-2 adrenergic receptors leads to various physiological effects, including bronchodilation, vasodilation, and increased heart rate.
Wirkmechanismus
(2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol binds to beta-2 adrenergic receptors on the surface of cells. This binding activates the receptor, which then activates a signaling pathway inside the cell. The signaling pathway leads to the activation of various enzymes and proteins, which ultimately produce the physiological effects associated with beta-2 adrenergic receptor activation.
Biochemical and Physiological Effects
The activation of beta-2 adrenergic receptors by (2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol leads to various biochemical and physiological effects. These effects include bronchodilation, vasodilation, increased heart rate, and increased lipolysis. Bronchodilation is the dilation of the bronchioles in the lungs, which leads to increased airflow and improved breathing. Vasodilation is the dilation of blood vessels, which leads to increased blood flow and decreased blood pressure. Increased heart rate is the increase in the number of heartbeats per minute, which leads to increased cardiac output. Increased lipolysis is the breakdown of fat cells, which leads to the release of fatty acids into the bloodstream.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol is a useful compound for studying the biochemical and physiological effects of beta-adrenergic receptor activation. Its selectivity for beta-2 adrenergic receptors allows for the specific activation of these receptors without affecting other receptors. However, its use is limited by its potential toxicity and the need for careful dosing.
Zukünftige Richtungen
There are several future directions for research involving (2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol. One direction is the development of more selective beta-2 adrenergic receptor agonists that have fewer side effects and are safer for use in humans. Another direction is the study of the effects of beta-2 adrenergic receptor activation in different tissues and organs, such as the liver and skeletal muscle. Finally, the use of (2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol in combination with other drugs for the treatment of various diseases, such as asthma and obesity, is an area of potential future research.
Eigenschaften
IUPAC Name |
(2S)-2-(heptan-4-ylamino)-3-phenylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-3-8-15(9-4-2)17-16(13-18)12-14-10-6-5-7-11-14/h5-7,10-11,15-18H,3-4,8-9,12-13H2,1-2H3/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQDBZFGSSWAOY-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)NC(CC1=CC=CC=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(CCC)N[C@@H](CC1=CC=CC=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



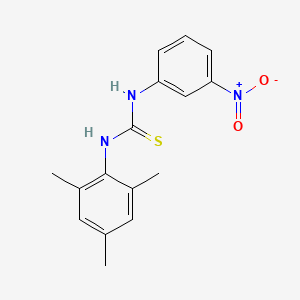
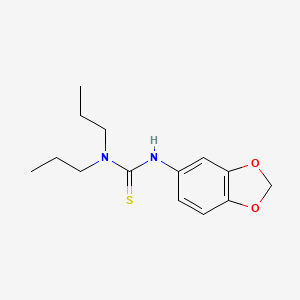
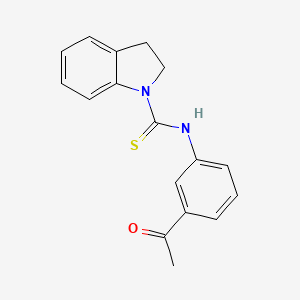
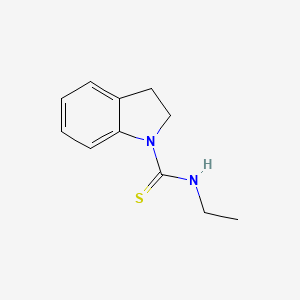
![N-(3-{[(propylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B4287285.png)
![N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]thiourea](/img/structure/B4287291.png)
![N'-cyclopentyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4287303.png)
![N-[1-(4-isopropylphenyl)propyl]-N'-(2-methoxyethyl)thiourea](/img/structure/B4287309.png)
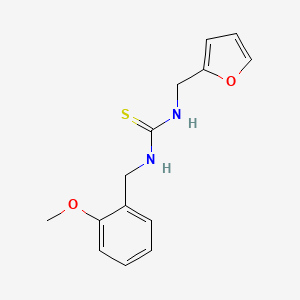
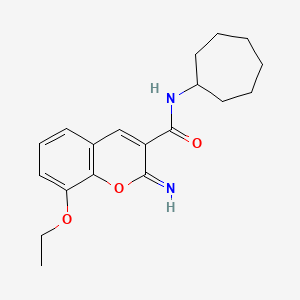


![4-{[(1-naphthylamino)carbonyl]amino}benzoic acid](/img/structure/B4287369.png)
